![molecular formula C14H17ClF3N5O B10974106 4-chloro-N,1-dimethyl-3-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10974106.png)
4-chloro-N,1-dimethyl-3-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N,1-dimethyl-3-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a carboxamide group
Preparation Methods
The synthesis of 4-chloro-N,1-dimethyl-3-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and carboxamide groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-chloro-N,1-dimethyl-3-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N,1-dimethyl-3-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N,1-dimethyl-3-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-chloro-N,1-dimethyl-3-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
3,4-dichloro-4’-(trifluoromethyl)benzhydrol: This compound has a similar trifluoromethyl group but differs in its overall structure and functional groups.
1-(chloromethyl)-2,4-difluoro-3-(trifluoromethyl)benzene: This compound also contains a trifluoromethyl group but has a different arrangement of atoms and functional groups.
3-(3-chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone: This compound has a similar aromatic structure but differs in its functional groups and overall structure.
Properties
Molecular Formula |
C14H17ClF3N5O |
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Molecular Weight |
363.76 g/mol |
IUPAC Name |
4-chloro-N,2-dimethyl-5-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17ClF3N5O/c1-7-9(8(2)22(4)19-7)6-21(3)13(24)11-10(15)12(14(16,17)18)20-23(11)5/h6H2,1-5H3 |
InChI Key |
UKGAANGLNKMORP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl |
Origin of Product |
United States |
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